
(3S)-3,5-Dimethylmorpholine
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Overview
Description
(3S)-3,5-Dimethylmorpholine is a chiral morpholine derivative characterized by the presence of two methyl groups at the 3rd and 5th positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3,5-Dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1,2-diaminoethane with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the morpholine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (3S)-3,5-Dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base or catalyst.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced morpholine derivatives.
Substitution: Various N-substituted morpholine derivatives.
Scientific Research Applications
(3S)-3,5-Dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3,5-Dimethylmorpholine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Morpholine: The parent compound without the methyl substitutions.
N-Methylmorpholine: A derivative with a single methyl group on the nitrogen atom.
2,6-Dimethylmorpholine: A structural isomer with methyl groups at the 2nd and 6th positions.
Uniqueness: (3S)-3,5-Dimethylmorpholine is unique due to its specific chiral configuration and the positioning of the methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.
Biological Activity
(3S)-3,5-Dimethylmorpholine is a morpholine derivative that has garnered attention due to its potential biological activities. This compound exhibits a unique structure characterized by two methyl groups at the 3 and 5 positions of the morpholine ring, which influences its chemical properties and biological interactions. Recent studies have focused on its anticancer properties, enzyme inhibition, and receptor modulation.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅N
- Molecular Weight : Approximately 115.17 g/mol
- Structure : Five-membered ring containing one nitrogen atom and four carbon atoms with two methyl groups.
This compound operates through various mechanisms, primarily involving:
- Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, such as those responsible for ergosterol synthesis in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in resistant cancer cell lines.
- Receptor Modulation : The compound has shown potential as a ligand in biochemical assays, affecting the binding affinity and activity of various receptors, including nicotinic acetylcholine receptors (nAChRs) which are implicated in nicotine dependence .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against specific cancer cell lines. The proposed mechanism involves:
- Inhibition of Ergosterol Synthesis : This is particularly relevant in fungal and certain resistant cancer cells where ergosterol is crucial for membrane integrity and function.
Enzyme Interaction Studies
The compound has been studied for its interaction with various enzymes:
- Dopamine and Norepinephrine Uptake Inhibition : Analogues of this compound have demonstrated effectiveness in inhibiting dopamine and norepinephrine uptake, suggesting potential applications in treating mood disorders and addiction .
- Cholinesterase Inhibition : Some studies suggest that it may act as a cholinesterase inhibitor, which could have implications for neurodegenerative diseases like Alzheimer's.
Case Studies
- Anticancer Efficacy Study :
- A study evaluated the effects of this compound on resistant cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent.
- Neuropharmacological Study :
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Activity | Reference |
---|---|---|---|
This compound | Morpholine derivative | Anticancer, Enzyme inhibition | |
(3S)-3,5-Dimethylpiperidine | Piperidine derivative | Neurotransmitter modulation | |
(3S)-3,5-Diaminohexanoic acid | Amino acid derivative | Potential neuroprotective effects |
Properties
Molecular Formula |
C6H13NO |
---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(3S)-3,5-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1 |
InChI Key |
MDKHWJFKHDRFFZ-ZBHICJROSA-N |
Isomeric SMILES |
C[C@H]1COCC(N1)C |
Canonical SMILES |
CC1COCC(N1)C |
Origin of Product |
United States |
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